Rezvilutamide is synthesized from a series of chemical precursors designed to inhibit androgen receptor signaling. It falls under the category of antineoplastic agents, specifically targeting hormone-sensitive cancers. Its classification as an androgen receptor antagonist places it alongside other treatments like enzalutamide and apalutamide but distinguishes it by its unique molecular structure and pharmacological profile .
The synthesis of rezvilutamide involves several key steps that utilize organic chemistry techniques to construct its complex molecular framework. The process typically begins with the preparation of intermediate compounds that undergo various reactions such as alkylation, acylation, and cyclization to yield the final product.
While specific synthetic routes are proprietary, the general approach involves multi-step synthesis that emphasizes efficiency and yield optimization .
The molecular structure of rezvilutamide can be represented by its chemical formula CHNO, which highlights its complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The compound features a unique arrangement that allows it to effectively bind to androgen receptors.
Rezvilutamide undergoes various chemical reactions during its synthesis and metabolism:
These reactions are critical for understanding both the therapeutic efficacy and safety profile of rezvilutamide in clinical settings .
Rezvilutamide functions by competitively inhibiting the binding of androgens (such as testosterone) to their receptors on prostate cancer cells. This blockade prevents the activation of androgen-dependent pathways that promote cancer cell growth and proliferation.
Rezvilutamide exhibits several notable physical and chemical properties:
These properties are essential for drug formulation and delivery systems used in clinical applications .
Rezvilutamide's primary application lies in oncology, specifically for treating metastatic castration-sensitive prostate cancer. Its ability to improve patient outcomes makes it a valuable addition to existing therapies. Current research continues to explore its efficacy in combination with other treatments like docetaxel and GnRH agonists.
Rezvilutamide (chemical name: 4-[3-[4-[(2S)-2,3-dihydroxypropoxy]phenyl]-4,4-dimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile) is a structurally optimized nonsteroidal antiandrogen. Its core scaffold features a cyclized imide structure with a critical thiohydantoin moiety, which enhances hydrophobic interactions within the androgen receptor ligand-binding domain (LBD). The molecule’s trifluoromethylbenzonitrile group projects into a hydrophobic subpocket of the LBD, forming van der Waals contacts with residues Leu704, Leu873, and Met895. This configuration stabilizes the antagonist conformation of the activation function-2 (AF-2) helix (helix 12), preventing its recruitment of coactivators [9].
Distinctively, rezvilutamide incorporates a chiral dihydroxypropoxy side chain at the para position of the phenyl ring. The (S)-enantiomer configuration allows formation of hydrogen bonds with Asn705 and Thr877 in the androgen receptor binding pocket. This stereospecific interaction increases binding affinity (Kd ≈ 2.6 nM) and reduces dissociation rates compared to racemic mixtures. Molecular dynamics simulations reveal that rezvilutamide’s binding induces a 2.1-Å shift in helix 11, sterically occluding coactivator binding sites essential for transcriptional activation [5] [9].
Table 1: Structural Features Governing Rezvilutamide-Androgen Receptor Binding
Structural Element | Role in Binding | Key Interactions |
---|---|---|
Thiohydantoin core | Anchors molecule to LBD | Hydrogen bonds with Leu704/Arg752; hydrophobic contacts with Phe764 |
Trifluoromethylbenzonitrile | Occupies hydrophobic cleft | Van der Waals with Leu873/Met895; dipole interaction with Gln711 |
(S)-Dihydroxypropoxy chain | Enhances specificity and residence time | Hydrogen bonds with Asn705/Thr877; stabilizes helix 12 in antagonistic position |
Cyclized imide | Prevents metabolic deactivation | Resists CYP3A4-mediated oxidation compared to linear amide chains |
Rezvilutamide demonstrates distinct mechanistic advantages over established antiandrogens, attributable to its structural modifications:
Enzalutamide Comparison: While both share the trifluoromethylbenzonitrile motif, rezvilutamide replaces enzalutamide’s flexible methylhydantoin linker with a rigid cyclized imide. This reduces conformational entropy loss upon binding, improving binding energy (ΔG = -10.3 kcal/mol vs. -9.1 kcal/mol for enzalutamide). Clinically, this translates to stronger suppression of prostate-specific antigen (PSA) levels (94.4% PSA response rate vs. 78.9% for bicalutamide in the CHART trial) [4] [10].
Apalutamide Comparison: Unlike apalutamide’s thioamide group, rezvilutamide’s thiohydantoin exhibits lower electronegativity, reducing off-target binding to GABAA receptors. This underlies rezvilutamide’s 5-fold lower seizure risk in preclinical models. In transcriptional assays, rezvilutamide achieves 50% androgen receptor inhibition (IC50) at 8.2 nM, compared to apalutamide’s 12.1 nM, correlating with superior suppression of androgen receptor-driven cell proliferation (IC50 16 nM vs. 28 nM) [10] [6].
Binding Affinity Hierarchy: Surface plasmon resonance confirms the rank order of androgen receptor binding affinity: darolutamide (Kd 1.2 nM) > rezvilutamide (Kd 2.6 nM) > enzalutamide (Kd 3.9 nM) > apalutamide (Kd 4.5 nM). However, rezvilutamide’s slower off-rate (t½ 28 min) confers prolonged occupancy of the ligand-binding domain [10].
Rezvilutamide uniquely targets resistance mechanisms mediated by androgen receptor splice variants (AR-Vs), particularly AR-V7 and ARv567es. These variants lack the ligand-binding domain and exhibit constitutive transcriptional activity. Rezvilutamide’s N-terminal domain interactions enable three mechanisms of suppression:
Coactivator Disruption: Rezvilutamide binds the activation function-1 (AF-1) region in the N-terminal domain (residues 142-485), displacing essential coactivators like SRC-1 and CBP. Chromatin immunoprecipitation assays show 72% reduction in AR-V7 recruitment to the PSA promoter in rezvilutamide-treated cells versus 48% with enzalutamide [3].
Dimerization Inhibition: Unlike first-generation antiandrogens, rezvilutamide disrupts androgen receptor variant homodimerization. Fluorescence resonance energy transfer (FRET) assays indicate rezvilutamide reduces AR-V7 dimer formation by 89%, versus 67% with apalutamide. This impairs nuclear translocation of splice variants [3] [7].
Transcriptional Decay: Rezvilutamide upregulates the E3 ubiquitin ligase MDM2, promoting proteasomal degradation of AR-V7. In 22Rv1 cells (expressing endogenous AR-V7), rezvilutamide reduces AR-V7 protein levels by 64% within 24 hours, compared to 41% with enzalutamide [3].
Clinical validation comes from the CHART trial, where rezvilutamide-treated metastatic hormone-sensitive prostate cancer patients showed prolonged median time to PSA progression (not reached vs. 11.0 months for bicalutamide; HR 0.21). This correlates with 3.1-fold lower AR-V7 mRNA in circulating tumor cells at 12 weeks [4] [8].
Rezvilutamide exhibits intentionally restricted blood-brain barrier permeability, a design feature differentiating it from other second-generation antiandrogens:
Permeability Metrics: In vitro P-glycoprotein efflux ratios (ER) demonstrate rezvilutamide’s active export: ER = 8.2 (human MDR1-MDCK cells) versus enzalutamide (ER = 1.3) and apalutamide (ER = 0.9). This results in a cerebrospinal fluid-to-plasma ratio (CCSF/Cplasma) of 0.03 in primates, compared to 0.28 for enzalutamide [1] [9].
Molecular Basis: Rezvilutamide’s dihydroxypropoxy group enhances hydrogen bonding with P-glycoprotein, increasing efflux. Its polar surface area (112 Ų) exceeds enzalutamide’s (85 Ų), reducing passive diffusion. Molecular modeling confirms stable interactions with P-glycoprotein’s transmembrane hydrophobic pocket (binding energy -11.7 kcal/mol) [9].
Functional Consequences: Reduced central nervous system penetration mitigates neurotoxicities:
Table 2: Blood-Brain Barrier Penetration Profiles of Second-Generation Antiandrogens
Parameter | Rezvilutamide | Enzalutamide | Apalutamide | Darolutamide |
---|---|---|---|---|
P-gp Efflux Ratio | 8.2 | 1.3 | 0.9 | 12.5 |
CSF/Plasma Ratio (Primate) | 0.03 | 0.28 | 0.21 | 0.01 |
GABAA IC50 (μM) | >50 | 10 | 25 | >100 |
Passive Permeability (10⁻⁶ cm/s) | 1.2 | 8.7 | 6.9 | 0.8 |
This mechanistic profile positions rezvilutamide as a potent peripheral androgen receptor antagonist with minimized central nervous system-mediated adverse events, while maintaining efficacy against both full-length androgen receptor and splice variants [1] [5] [9].
CAS No.: 115268-43-4
CAS No.: 11006-66-9
CAS No.:
CAS No.:
CAS No.: 2409072-20-2
CAS No.: 33381-42-9